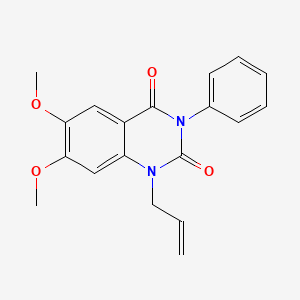
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DMQD, is a quinazoline derivative that has shown promising results in various fields of research, including cancer research and neuroscience.
作用機序
The mechanism of action of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have shown that 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has also been shown to modulate the activity of ion channels in neurons, which could be responsible for its effects on neurological function.
Biochemical and Physiological Effects
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been shown to inhibit cell growth and induce apoptosis. In neurons, 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been shown to modulate ion channel activity, which could have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione for lab experiments is its high purity and good yields. This makes it an ideal compound for studying its potential applications in scientific research. However, one of the limitations of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione. One area of research could be to further investigate its potential as an anticancer agent, including its effects on different types of cancer and its potential use in combination with other cancer treatments. Another area of research could be to investigate its potential applications in neuroscience, including its effects on ion channels in neurons and its potential use in the treatment of neurological disorders. Finally, future research could focus on elucidating the mechanism of action of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, which could provide important insights into its potential applications in scientific research.
合成法
The synthesis of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2,3-dimethoxybenzaldehyde and 2-nitrobenzaldehyde with propargylamine, followed by reduction and cyclization. This method has been optimized to yield high purity 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione with good yields.
科学的研究の応用
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as an anticancer agent. Studies have shown that 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as an anticancer agent, 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has also been studied for its potential applications in neuroscience. Studies have shown that 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders such as epilepsy.
特性
IUPAC Name |
6,7-dimethoxy-3-phenyl-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-4-10-20-15-12-17(25-3)16(24-2)11-14(15)18(22)21(19(20)23)13-8-6-5-7-9-13/h4-9,11-12H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUDFAZTNBDARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2814846.png)
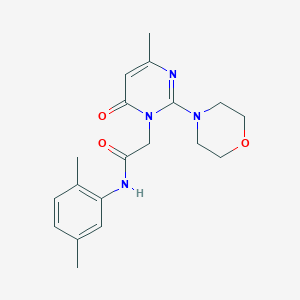
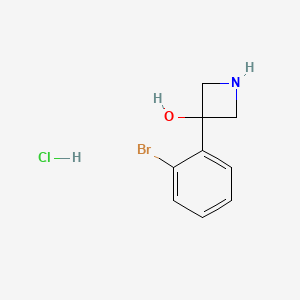
![N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2814849.png)
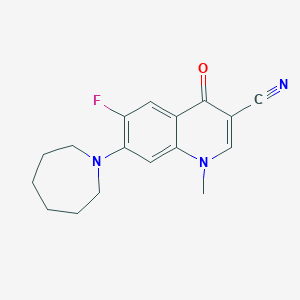
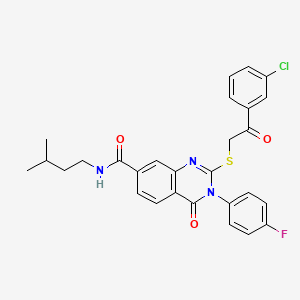
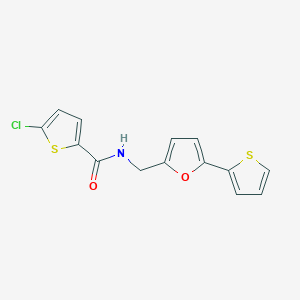
![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)
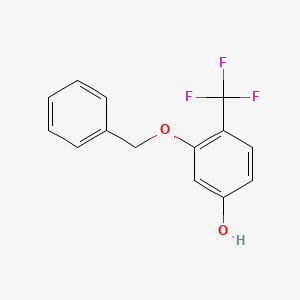
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814862.png)
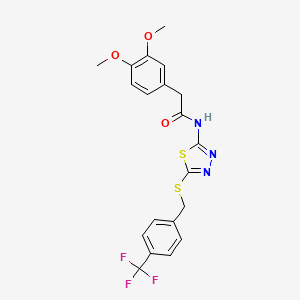
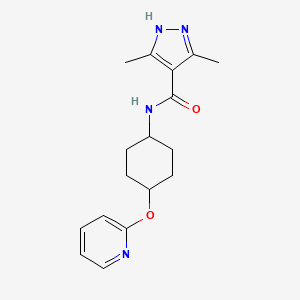
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814868.png)